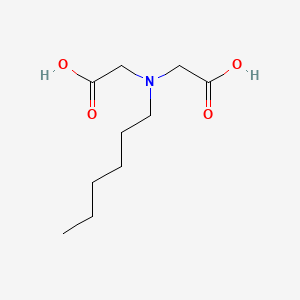
2,2'-(Hexylazanediyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Hexylazanediyl)diacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexyl group attached to an azanediyl group, which is further connected to two acetic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexylazanediyl)diacetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Hexylamine} + 2 \text{Chloroacetic acid} \rightarrow 2,2’-(\text{Hexylazanediyl})\text{diacetic acid} + 2 \text{Hydrochloric acid} ]
The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexylazanediyl)diacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2,2’-(Hexylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学的研究の応用
2,2’-(Hexylazanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable chelating agents and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-(Hexylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
2,2’-(Octylazanediyl)diacetic acid: Similar structure with an octyl group instead of a hexyl group.
2,2’-(Ethylazanediyl)diacetic acid: Contains an ethyl group instead of a hexyl group.
2,2’-(Butylazanediyl)diacetic acid: Features a butyl group in place of the hexyl group.
Uniqueness
2,2’-(Hexylazanediyl)diacetic acid is unique due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
56004-52-5 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-[carboxymethyl(hexyl)amino]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11(7-9(12)13)8-10(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
SGKUSVMVHGBAGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



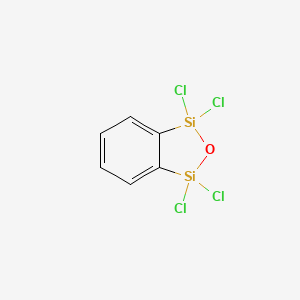
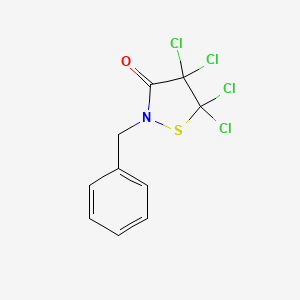
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
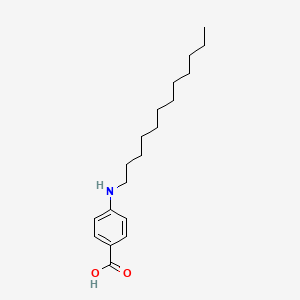

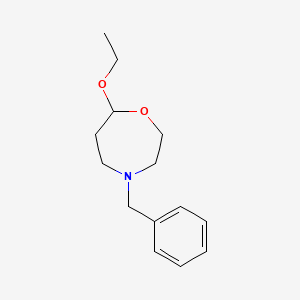
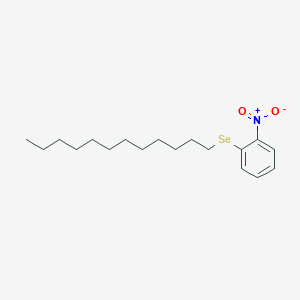
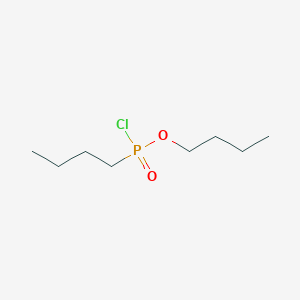
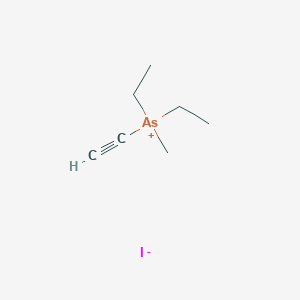
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
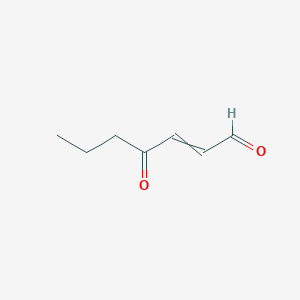
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
